molecular formula C17H18 B11717697 2,3,6,7-tetramethyl-9H-fluorene

2,3,6,7-tetramethyl-9H-fluorene

Cat. No.: B11717697
M. Wt: 222.32 g/mol
InChI Key: NGSRPOQEQLWRAI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative of fluorene, featuring four methyl groups substituted at the 2, 3, 6, and 7 positions of the fluorene backbone. Fluorene itself (C₁₃H₁₀) is a bicyclic structure consisting of two benzene rings fused via a central five-membered ring .

Properties

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

2,3,6,7-tetramethyl-9H-fluorene

InChI

InChI=1S/C17H18/c1-10-5-14-9-15-6-11(2)13(4)8-17(15)16(14)7-12(10)3/h5-8H,9H2,1-4H3

InChI Key

NGSRPOQEQLWRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C2)C=C(C(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-tetramethyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the use of Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethyl-9H-fluorene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Parent fluorene compound.

    Substitution: Halogenated fluorenes.

Scientific Research Applications

2,3,6,7-Tetramethyl-9H-fluorene has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism by which 2,3,6,7-tetramethyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, it can interact with cellular components, enabling its use as a fluorescent probe for imaging and diagnostic purposes .

Comparison with Similar Compounds

Structural and Functional Insights:

  • Methoxy groups enhance polarity and solubility in polar solvents . Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Nitro groups at position 2 (as in 9,9-dimethyl-2-nitro-9H-fluorene) increase reactivity in substitution reactions, making the compound valuable for drug synthesis . Trifluoromethyl groups improve thermal and oxidative stability, advantageous in electronic materials .
  • Positional Isomerism :

    • Substitution at the 9-position (e.g., 9,9-dimethyl) centralizes steric effects, while substitution at peripheral positions (2,3,6,7) distributes bulk, influencing crystal packing and intermolecular interactions .

Biological Activity

2,3,6,7-Tetramethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its four methyl groups attached to the fluorene backbone, which influences its chemical reactivity and interaction with biological systems. The structural formula can be represented as follows:

C15H16\text{C}_{15}\text{H}_{16}

Antioxidant Properties

Research indicates that derivatives of fluorene compounds exhibit significant radical scavenging abilities. For instance, a study evaluated the hydroxyl radical scavenging capacity of various modified fluorenes, including this compound. The results demonstrated that these compounds effectively reduced hydroxyl radicals in a concentration-dependent manner. Specifically, the most effective compounds showed enhanced scavenging activity at higher concentrations .

Table 1: Hydroxyl Radical Scavenging Activity of Fluorene Derivatives

CompoundConcentration (µM)Scavenging Activity (%)
This compound0.245
This compound170
This compound1090

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies on brain endothelial cells indicated that certain fluorene derivatives could down-regulate the expression of inflammatory markers such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2). Specifically, one study highlighted that the compound significantly suppressed lipolysis product-induced expression of these inflammatory markers .

Table 2: Anti-inflammatory Activity of Fluorene Compounds

CompoundIL-8 Expression Reduction (Fold)COX-2 Expression Reduction (Fold)
This compound1.52.7
Control--

Study on Neuroinflammation

A notable case study explored the effects of modified fluorene compounds on neuroinflammation. The researchers found that certain derivatives exhibited significant anti-inflammatory properties in models simulating neurodegenerative conditions. The study concluded that these compounds could potentially serve as therapeutic agents for conditions such as Alzheimer's disease by targeting oxidative stress and inflammation pathways .

Evaluation of Antiparasitic Activity

Another investigation assessed the antiparasitic activity of fluorene derivatives. While not directly focused on this compound itself, it provided insights into how modifications to the fluorene structure could enhance biological efficacy against parasitic infections. The results indicated that specific structural modifications led to increased potency against Plasmodium falciparum .

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